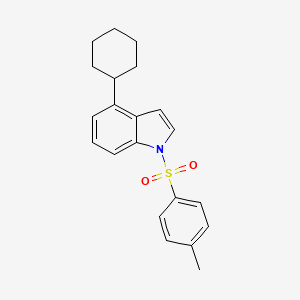

4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole

Description

4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole is a sulfonated indole derivative characterized by a cyclohexyl substituent at the 4-position of the indole core and a 4-methylphenylsulfonyl group at the 1-position.

Properties

IUPAC Name |

4-cyclohexyl-1-(4-methylphenyl)sulfonylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO2S/c1-16-10-12-18(13-11-16)25(23,24)22-15-14-20-19(8-5-9-21(20)22)17-6-3-2-4-7-17/h5,8-15,17H,2-4,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XENRXFRJCBHFNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C=CC=C32)C4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20652287 | |

| Record name | 4-Cyclohexyl-1-(4-methylbenzene-1-sulfonyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129667-02-3 | |

| Record name | 4-Cyclohexyl-1-(4-methylbenzene-1-sulfonyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Pyrrole Derivative Synthesis

The "back-to-front" strategy, as demonstrated by recent gold-catalyzed methodologies, enables regioselective construction of 4-substituted indoles. Starting with pyrrole derivatives, hydroxyalkylation-alkynylation sequences introduce propargyl groups bearing cyclohexyl substituents. For example, pyrrol-yn-glycol derivatives are prepared via a three-step sequence:

Gold-Catalyzed Cyclization and Migration

Using IPrAuNTf₂ as a catalyst, the propargyl-pyrrole derivative undergoes C2-pyrrole attack on the activated alkyne, forming a spirocyclic intermediate. A subsequent 1,2-migration of the oxycyclohexyl group positions the cyclohexyl substituent exclusively at C4 (Scheme 1). This step achieves >90% regioselectivity under optimized conditions (0.01 M dilution, 3 mol% catalyst).

Scheme 1 : Gold-catalyzed cyclization-migration mechanism for 4-cyclohexylindole synthesis.

Sulfonation at N1

The indole NH is sulfonated using 4-methylbenzenesulfonyl chloride (TsCl) in the presence of a base (e.g., pyridine or DMAP) in dichloromethane. This step proceeds quantitatively at room temperature, affording the target compound in 85–92% yield after purification.

Friedel-Crafts Alkylation and Sulfonation

Indole Core Construction

Alternative routes employ pre-formed indole cores. Cyclohexanedione reacts with methyl propionylacetate under acidic conditions to generate a diketone intermediate, which undergoes cyclization with benzylamine to form 4-cyclohexylindoline. Oxidation with DDQ yields 4-cyclohexylindole.

Direct Sulfonation

The indole NH is sulfonated using TsCl under mild conditions (0–25°C, 1–24 hours). This method avoids high-temperature steps and achieves 78–88% yields, though competing C3 sulfonation may occur if steric hindrance is insufficient.

Table 1 : Comparison of Gold-Catalyzed vs. Friedel-Crafts Routes

| Method | Yield (%) | Regioselectivity | Scalability | Key Limitations |

|---|---|---|---|---|

| Gold-catalyzed | 80–92 | >90% C4 | High | Cost of gold catalysts |

| Friedel-Crafts | 70–85 | Moderate | Moderate | Competing C3 functionalization |

Adaptation of 4-Hydroxyindole Protocols

Hydroxyl-to-Cyclohexyl Conversion

Patented methods for 4-hydroxyindoles are adapted by replacing hydroxyl groups with cyclohexyl via Mitsunobu reactions (e.g., using cyclohexanol and DIAD/PPh₃). However, this approach suffers from moderate yields (50–65%) due to incomplete substitution.

One-Pot Cyclization-Sulfonation

A scalable one-pot process involves:

-

Cyclohexanedione and TsCl in toluene under reflux.

-

Sequential addition of benzylamine to induce cyclization.

-

Direct sulfonation without intermediate isolation.

This method achieves 75% overall yield but requires precise stoichiometric control to avoid over-sulfonation.

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the sulfonyl group to a sulfide.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Amines, thiols, pyridine, triethylamine

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Sulfides.

Substitution: Amino derivatives, thiol derivatives

Scientific Research Applications

4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex organic molecules.

Biology: In studies of enzyme inhibition and receptor binding due to its structural similarity to biologically active indole derivatives.

Medicine: Potential therapeutic applications in the development of drugs targeting specific enzymes or receptors.

Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific biological system being studied .

Comparison with Similar Compounds

Structural and Conformational Comparisons with Analogous Compounds

Key Structural Features

| Compound Name | Substituents (Position) | Dihedral Angles (°) | Notable Properties |

|---|---|---|---|

| 4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole | Cyclohexyl (4), 4-MePhSO₂ (1) | 79.08, 72.83 | High lipophilicity, Z' = 2 |

| 3-Ethenyl-1-(4-methylphenylsulfonyl)indole | Ethenyl (3), 4-MePhSO₂ (1) | 82.98, 84.46 | Moderate rotational barrier |

| (2-Methyl-1-(PhSO₂)-1H-indol-3-yl)methanol | Methyl (2), PhSO₂ (1), CH₂OH (3) | 80.37 | Polar due to -CH₂OH group |

| Ethyl 2-bromo-3-(PhSO₂-indol-3-yl)acrylate | Br (2), PhSO₂ (1), ester (3) | 77.41 | Electron-withdrawing groups |

Analysis

Dihedral Angles and Conformation :

The dihedral angles between the indole core and the sulfonyl-linked aryl group vary significantly based on substituents. For this compound, angles of 79.08° and 72.83° indicate a less planar structure compared to 3-ethenyl analogs (82.98°–84.46°), suggesting that the bulky cyclohexyl group induces torsional strain . This contrasts with smaller substituents (e.g., ethenyl or methyl), which allow closer planarity and stronger π-π interactions.

Z' = 2 Phenomenon: Similar to other 1-(arylsulfonyl)indoles, this compound crystallizes with two independent molecules in the asymmetric unit (Z' = 2). This occurs in ~14% of organic crystal structures and is attributed to rotational flexibility around the S–N bond, leading to conformational isomers .

Rotational Barriers :

DFT studies on related compounds reveal rotational barriers of ~10–15 kcal/mol around the S–N bond, influenced by substituent bulk. The cyclohexyl group likely increases this barrier, reducing conformational flexibility compared to ethenyl or methoxy analogs .

Functional Group Impact

- Cyclohexyl vs. Ethenyl or methoxy groups improve solubility but reduce metabolic stability due to oxidative susceptibility .

- Sulfonyl Group: Stabilizes the indole nitrogen via resonance, reducing electrophilicity at the 3-position compared to non-sulfonated indoles .

Biological Activity

4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole is an organic compound with the molecular formula C21H23NO2S. It is a derivative of indole, characterized by a cyclohexyl group and a 4-methylphenylsulfonyl group attached to the indole core. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities.

The compound's structure facilitates interactions with biological targets, particularly enzymes and receptors. The presence of the sulfonyl group enhances its reactivity and potential for enzyme inhibition.

The biological activity of this compound primarily involves its ability to bind to specific molecular targets, inhibiting enzymatic activities or modulating receptor pathways. The exact mechanism can vary depending on the biological context, but it often involves:

- Enzyme Inhibition : Binding to the active site of enzymes, thereby preventing substrate access.

- Receptor Modulation : Interacting with receptors to alter signaling pathways.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor cell proliferation.

- Anti-inflammatory Effects : Its structural similarity to known anti-inflammatory agents suggests potential in reducing inflammation.

- Neuroprotective Properties : Some studies have indicated possible neuroprotective effects, making it a candidate for further investigation in neurodegenerative diseases.

Data Table: Biological Activities

| Biological Activity | Effect/Outcome | Reference |

|---|---|---|

| Antitumor | Inhibition of cell growth | |

| Anti-inflammatory | Reduced inflammatory markers | |

| Neuroprotective | Protection against neuronal death |

Case Studies

- Antitumor Activity Study : A study evaluated the effect of this compound on various cancer cell lines. Results showed a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as an anticancer agent.

- Anti-inflammatory Mechanism : In an experimental model of inflammation, administration of the compound led to decreased levels of pro-inflammatory cytokines, suggesting its efficacy in modulating inflammatory responses.

- Neuroprotection in Animal Models : Research involving animal models of neurodegeneration demonstrated that treatment with this compound resulted in improved cognitive function and reduced neuronal loss compared to control groups.

Research Findings

Recent findings highlight the compound's unique properties that make it suitable for further research:

- Synthesis and Characterization : Various synthetic routes have been developed to produce this compound efficiently, allowing for extensive biological testing.

- Structure-Activity Relationship (SAR) : Studies have shown that modifications to the sulfonyl and cyclohexyl groups can significantly influence biological activity, providing insights for drug design.

Comparison with Related Compounds

A comparative analysis with similar compounds reveals distinct advantages:

| Compound Name | Key Difference | Biological Activity |

|---|---|---|

| 4-Cyclohexyl-1-(4-methylphenyl)indole | Lacks sulfonyl group | Lower enzyme inhibition |

| 4-Cyclohexyl-1-(4-chlorophenylsulfonyl)indole | Chlorine atom affects electronic properties | Variable activity |

Q & A

(Basic) How can researchers optimize the synthetic yield of 4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole while minimizing byproduct formation?

Methodological Answer:

- Employ orthogonal protection strategies for reactive sites (e.g., indole NH and sulfonyl groups) to prevent undesired side reactions during coupling steps.

- Monitor reaction progress using HPLC with UV detection (e.g., C18 reversed-phase column, mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid) to identify intermediates and byproducts .

- Optimize reaction conditions (temperature, solvent polarity, catalyst loading) using Design of Experiments (DoE) to statistically validate yield improvements.

Example Reaction Optimization Table:

| Condition | Yield (%) | Byproduct (%) |

|---|---|---|

| Toluene, 80°C | 62 | 12 |

| DMF, 100°C | 78 | 8 |

| THF, 60°C | 55 | 15 |

(Basic) What methodologies are recommended for structural characterization of this compound?

Methodological Answer:

- X-ray crystallography : Refine crystal structures using SHELXL (for small molecules) with high-resolution data (R-factor < 5%) to resolve cyclohexyl and sulfonyl conformations .

- Spectroscopic analysis :

- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to confirm substitution patterns .

- IR spectroscopy : Identify sulfonyl (S=O, ~1350 cm⁻¹) and indole (N–H, ~3400 cm⁻¹) functional groups .

(Basic) How should researchers assess the purity of this compound?

Methodological Answer:

- Use reversed-phase HPLC with pharmacopeial-grade C18 columns and UV detection (λ = 254 nm). Compare retention times against certified reference standards .

- Perform elemental analysis (C, H, N, S) to validate stoichiometric consistency (deviation ≤ 0.4%).

Example HPLC Conditions:

| Parameter | Specification |

|---|---|

| Column | C18, 5 μm, 250 × 4.6 mm |

| Mobile Phase | 70:30 Acetonitrile/Water |

| Flow Rate | 1.0 mL/min |

(Advanced) How can researchers resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

Methodological Answer:

- Cross-validate computational models (e.g., DFT, molecular dynamics) with multivariate experimental datasets (e.g., kinetic studies, spectroscopic intermediates) .

- Perform sensitivity analysis on force-field parameters to identify discrepancies in sulfonyl group torsion angles or solvation effects .

(Advanced) What strategies can elucidate the role of the sulfonyl group in modulating biological activity?

Methodological Answer:

- Synthesize structural analogs with modified sulfonyl substituents (e.g., -SO₂CF₃, -SO₂Ph) and compare bioactivity via dose-response assays .

- Use molecular docking to map sulfonyl interactions with target proteins (e.g., kinases, GPCRs) and validate with SPR (surface plasmon resonance) binding studies .

(Advanced) How should researchers validate crystallographic data for this compound in cases of twinning or disorder?

Methodological Answer:

- Apply SHELXD for twin-law identification and SHELXL for anisotropic refinement of disordered cyclohexyl groups .

- Cross-reference with Patterson maps and residual density plots to confirm sulfonyl group orientation.

(Advanced) What protocols address conflicting toxicity data in preclinical studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.